7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran

Catalog No.
S6646619
CAS No.
1432609-76-1
M.F
C10H10BrFO
M. Wt
245.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofura...

CAS Number

1432609-76-1

Product Name

7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran

IUPAC Name

7-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

InChI

InChI=1S/C10H10BrFO/c1-10(2)5-6-3-7(12)4-8(11)9(6)13-10/h3-4H,5H2,1-2H3

InChI Key

NNJAMRGRRKELDU-UHFFFAOYSA-N

SMILES

CC1(CC2=C(O1)C(=CC(=C2)F)Br)C

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)F)Br)C
7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran, also known as DBBF or WY-46824, is a heterocyclic compound and a member of the benzofuran family of organic compounds. It is a synthetic derivative of the natural compound 5-hydroxytryptophol, which is present in human urine and cerebrospinal fluid, and has been traditionally used as an indicator of serotonin levels.
DBBF was initially developed as a potential therapeutic agent for the treatment of several disorders, including depression, anxiety, and sleep disorders, due to its ability to bind to serotonin receptors in the brain. However, further research has revealed its potential as a versatile tool for various scientific fields, including biochemistry, pharmacology, and materials science.
DBBF is a white to light tan crystalline powder with a molecular weight of 293.22 g/mol and a melting point of 107-110°C. Its chemical structure is characterized by a benzene ring fused to a cyclohexene ring and a furan ring, with a bromine atom and a fluorine atom attached to the benzene ring. It is relatively soluble in organic solvents, such as ethanol, chloroform, and methanol, but insoluble in water.
DBBF is a stable compound under normal laboratory conditions and shows no significant reactivity towards light, moisture, or air. However, it is not recommended to store it for extended periods due to possible degradation over time.
DBBF can be synthesized by various methods, including the reduction of 7-bromo-2,3-dihydrobenzofuran-5-carboxylic acid with sodium borohydride or lithium aluminum hydride, or the cyclization of 7-bromo-2,3-dihydrobenzofuran-5-carbaldehyde with ethyl 2-oxocyclohexanecarboxylate in the presence of a Lewis acid catalyst.
The characterization of DBBF can be carried out using various techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography. These methods allow for the determination of its purity, structure, and physical properties.
Several analytical methods have been developed for the detection and quantification of DBBF in various matrices, including biological samples, environmental samples, and pharmaceutical formulations. These methods include high-performance liquid chromatography, gas chromatography, liquid-liquid extraction, and solid-phase extraction.
DBBF exhibits several biological activities, including the ability to bind to serotonin receptors and affect the release of serotonin in the brain. It has also been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties.
DBBF has low acute toxicity and is not classified as a hazardous substance or a carcinogen. However, it should be handled with care and in accordance with standard laboratory safety protocols.
DBBF has several potential applications in scientific research, including the development of new drugs for the treatment of various diseases, the study of serotonin receptors and their function, and the design of new materials with unique properties.
DBBF is an active area of research, with studies focusing on its biological activities, synthesis, and potential applications in various fields. Some of these studies include the development of new DBBF derivatives with improved bioactivity, the investigation of its mechanism of action, and the exploration of its potential as a molecular probe.
DBBF has several potential implications in various fields of research and industry, such as biochemistry, pharmacology, materials science, and environmental science. Some of these implications include its potential use as a therapeutic agent for various diseases, its use as a molecular tool for the study of serotonin receptors and their function, and its use in the development of new materials with unique properties, such as optical and electronic properties.
Despite its potential applications, DBBF also has several limitations and challenges that must be addressed in future research. Some of these limitations include its low water solubility, which limits its potential as a drug candidate, and its limited selectivity towards specific serotonin receptor subtypes. Future research could focus on the development of new DBBF derivatives with improved selectivity and bioactivity, the investigation of its potential as a tool for the study of other neurotransmitter receptors, and the exploration of its potential in environmental applications, such as water treatment and pollution control.
- Development of new DBBF derivatives with improved selectivity and bioactivity
- Investigation of its potential as a tool for the study of other neurotransmitter receptors
- Exploration of its potential in environmental applications, such as water treatment and pollution control
- Development of new methods for the synthesis of DBBF
- Investigation of the mechanism of action of DBBF and its potential interactions with other compounds and receptors
- Exploration of the potential of DBBF in the development of new materials with unique properties, such as optical and electronic properties
- Investigating the role of DBBF in the regulation of other physiological processes beyond serotonin signaling

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

243.98991 g/mol

Monoisotopic Mass

243.98991 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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